REACTION_CXSMILES
|
[CH:1]([OH:4])([CH3:3])[CH3:2].[H-].[Na+].[CH2:7]([Sn:11]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12]I)[CH2:8][CH2:9][CH3:10].CN(C)C=O>O1CCCC1>[CH2:18]([Sn:11]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][O:4][CH:1]([CH3:3])[CH3:2])[CH2:19][CH2:20][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CI)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized
|
Type
|
STIRRING
|
Details
|
by stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was partitioned into water (20 mL) and diethyl ether (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by neutral silica gel column chromatography (heptane:ethyl acetate=30:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](COC(C)C)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.17 mmol | |
AMOUNT: MASS | 63 mg | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |